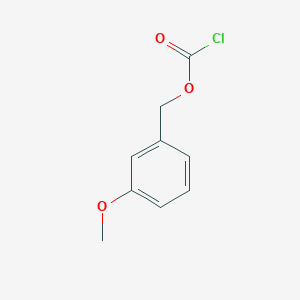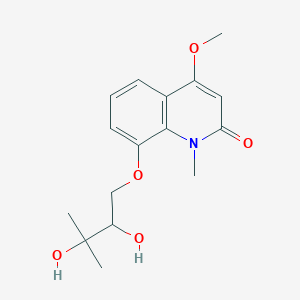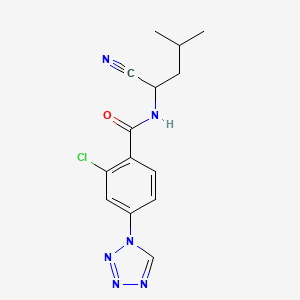
2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide acts as a selective inhibitor of the glycine transporter-1 (GlyT1), which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a key role in the regulation of cognitive function and memory. By inhibiting GlyT1, 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide increases the availability of glycine in the brain, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors and improves cognitive function.
Biochemical and Physiological Effects:
2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has also been shown to penetrate the blood-brain barrier and accumulate in the brain, where it exerts its pharmacological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is its selectivity for GlyT1, which reduces the risk of off-target effects and improves the safety profile of the drug. However, 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a relatively new compound, and further studies are needed to fully characterize its pharmacological properties and potential side effects. In addition, the high cost and complexity of the synthesis method may limit its use in some research settings.
Direcciones Futuras
There are several potential directions for future research on 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide. One area of interest is the development of more efficient and cost-effective synthesis methods, which could increase the availability of the drug for scientific research. Another direction is the investigation of 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide in clinical trials, to determine its safety and efficacy in humans. Finally, further studies are needed to elucidate the mechanisms underlying the cognitive-enhancing effects of 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide, and to identify potential applications in other neurological disorders.
Métodos De Síntesis
The synthesis of 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves several steps, including the formation of the tetrazole ring and the introduction of the chloro and cyano groups. The process is complex and requires specialized equipment and expertise. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has been extensively studied in preclinical models of cognitive impairment, including animal models of Alzheimer's disease and schizophrenia. In these studies, 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has been shown to improve cognitive function and memory, as well as reduce symptoms of psychosis. These findings suggest that 2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide may be a promising candidate for the treatment of cognitive disorders in humans.
Propiedades
IUPAC Name |
2-chloro-N-(1-cyano-3-methylbutyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O/c1-9(2)5-10(7-16)18-14(22)12-4-3-11(6-13(12)15)21-8-17-19-20-21/h3-4,6,8-10H,5H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFLLOSKOAUPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=C(C=C(C=C1)N2C=NN=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyano-3-methylbutyl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



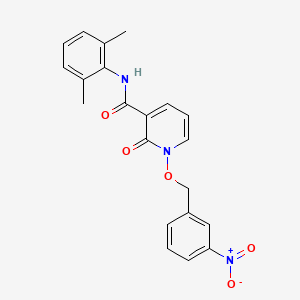


![N-(2-chloro-4-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B3003667.png)
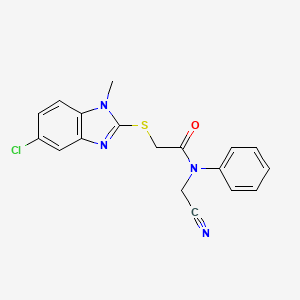

![N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3003674.png)
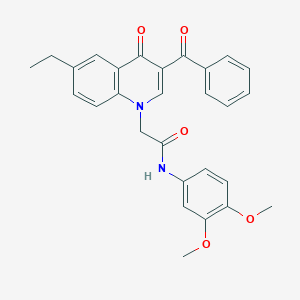
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)
